molecular formula C19H17N3O2 B2723303 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 899980-70-2

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B2723303
CAS RN: 899980-70-2
M. Wt: 319.364
InChI Key: URCJXYLFIQXJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H17N3O2 and its molecular weight is 319.364. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one involves complex chemical reactions that yield novel potential alkaloidal systems and heterotetracyclic compounds. These syntheses often result in compounds with novel ring systems or offer insight into the potential presence of these compounds in nature based on biogenetic reasoning. For instance, Nagarajan et al. (1994) described the simultaneous formation of novel ring systems, highlighting the diversity of structures that can be derived from similar chemical frameworks (Nagarajan, Rodrigues, Nethaji, Vöhler, & Philipsborn, 1994). Similarly, Ojea et al. (1993) discussed the formation of new heterotetracyclic compounds, emphasizing the chemical reactions that lead to complex structures (Ojea, Peinador, Vilar, & Quintela, 1993).

Potential Applications in Scientific Research

The synthesized compounds and their derivatives have been studied for various potential applications, including as anticancer agents. Research has indicated that certain tetrahydroisoquinoline derivatives exhibit potent cytotoxicity against cancer cell lines, suggesting their utility in the development of new anticancer drugs. Redda, Gangapuram, and Ardley (2010) synthesized substituted tetrahydroisoquinolines and evaluated their in vitro anticancer activity, highlighting the potential of these compounds in pharmaceutical research (Redda, Gangapuram, & Ardley, 2010).

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methyl-1,8-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-21-17-14(7-4-9-20-17)11-16(18(21)23)19(24)22-10-8-13-5-2-3-6-15(13)12-22/h2-7,9,11H,8,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCJXYLFIQXJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1,8-naphthyridin-2(1H)-one

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